molecular formula C13H16N2O2 B13722539 (5S)-5-ethyl-1,3-dimethyl-5-phenylimidazolidine-2,4-dione

(5S)-5-ethyl-1,3-dimethyl-5-phenylimidazolidine-2,4-dione

Cat. No.: B13722539
M. Wt: 232.28 g/mol
InChI Key: UOKWEFNDJRRNST-ZDUSSCGKSA-N
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Description

(5S)-5-ethyl-1,3-dimethyl-5-phenylimidazolidine-2,4-dione is a chemical compound that belongs to the class of imidazolidine-2,4-diones This compound is characterized by its unique structure, which includes an ethyl group, two methyl groups, and a phenyl group attached to the imidazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5S)-5-ethyl-1,3-dimethyl-5-phenylimidazolidine-2,4-dione typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of N-ethyl-N-methylurea with phenylacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. The final product is typically obtained through crystallization and subsequent drying.

Chemical Reactions Analysis

Types of Reactions

(5S)-5-ethyl-1,3-dimethyl-5-phenylimidazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding imidazolidine-2,4-dione derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced imidazolidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenyl group can be replaced by other substituents using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions include various substituted imidazolidine-2,4-dione derivatives, which can be further utilized in different chemical applications.

Scientific Research Applications

(5S)-5-ethyl-1,3-dimethyl-5-phenylimidazolidine-2,4-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (5S)-5-ethyl-1,3-dimethyl-5-phenylimidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (5S)-5-methyl-1,3-dimethyl-5-phenylimidazolidine-2,4-dione
  • (5S)-5-ethyl-1,3-dimethyl-5-(4-methylphenyl)imidazolidine-2,4-dione
  • (5S)-5-ethyl-1,3-dimethyl-5-(4-chlorophenyl)imidazolidine-2,4-dione

Uniqueness

(5S)-5-ethyl-1,3-dimethyl-5-phenylimidazolidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted research and applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C13H16N2O2

Molecular Weight

232.28 g/mol

IUPAC Name

(5S)-5-ethyl-1,3-dimethyl-5-phenylimidazolidine-2,4-dione

InChI

InChI=1S/C13H16N2O2/c1-4-13(10-8-6-5-7-9-10)11(16)14(2)12(17)15(13)3/h5-9H,4H2,1-3H3/t13-/m0/s1

InChI Key

UOKWEFNDJRRNST-ZDUSSCGKSA-N

Isomeric SMILES

CC[C@@]1(C(=O)N(C(=O)N1C)C)C2=CC=CC=C2

Canonical SMILES

CCC1(C(=O)N(C(=O)N1C)C)C2=CC=CC=C2

Origin of Product

United States

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